molecular formula C16H16O2 B5772238 1-(4-(Benzyloxy)-2-methylphenyl)ethan-1-one

1-(4-(Benzyloxy)-2-methylphenyl)ethan-1-one

Cat. No.: B5772238
M. Wt: 240.30 g/mol
InChI Key: UGIGSWZYZVRDAK-UHFFFAOYSA-N
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Description

1-(4-(Benzyloxy)-2-methylphenyl)ethan-1-one is an organic compound with a complex structure that includes a benzyloxy group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Benzyloxy)-2-methylphenyl)ethan-1-one typically involves the protection of phenolic hydroxyl groups followed by acylation. One common method involves the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange reactions . The reaction conditions often include the use of solvents like acetic acid and catalysts to facilitate the process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The effects of solvents and ligands in halogen exchange reactions are studied in detail to improve the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Benzyloxy)-2-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The conditions often involve specific temperatures, solvents, and pH levels to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

1-(4-(Benzyloxy)-2-methylphenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(Benzyloxy)-2-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Molecular docking studies have shown that it can bind to targets like epidermal growth factor receptor (EGFR), suggesting its potential as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Benzyloxy)-2-hydroxyphenyl)-3-phenylprop-2-en-1-one: This compound has a similar structure but includes a hydroxy group.

    1-(3-(4-(Benzyloxy)phenyl)-5-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one: This compound includes a pyrazoline ring.

Uniqueness

Its structure allows for various modifications, making it a versatile compound in research and industry .

Properties

IUPAC Name

1-(2-methyl-4-phenylmethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12-10-15(8-9-16(12)13(2)17)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIGSWZYZVRDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4′-hydroxy-2′-methylacetophenone (24.88 g; 165.7 mmol)), KI (5.50 g; 33.1 mmol), K2CO3 (34.3 g; 248.5 mmol) and benzyl bromide (21.7 mL; 182.2 mmol) in acetone (200 mL) was stirred overnight at RT. Subsequently the resulting mixture was filtered and partitioned between EtOAc and 5% aqueous NaHCO3. The organic layer was dried (Na2SO4), filtered and concentrated in vacuo to afford 1-(4-benzyloxy-2-methylphenyl)-ethanone, which was used as such.
Quantity
24.88 g
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reactant
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34.3 g
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21.7 mL
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reactant
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200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To an N,N-dimethylformamide solution (20 mL) of 4′-hydroxy-2′-methylacetophenone (3.06 g, 20 mmol) were added potassium carbonate (3.66 g, 26.4 mmol), benzyl bromide (2.7 mL, 22.4 mmol), and n-Bu4NI (0.75 g, 2.03 mmol), and the mixture was stirred for 14 hours at room temperature. To the reaction solution cooled in ice were added a saturated solution of ammonium chloride, subsequently water and ethyl acetate to separate an organic layer. The organic layer was washed with 20% aqueous solution of sodium thiosulfate and brine, and dried with anhydrous magnesium sulfate. The drying agent was filtered off, and the solvent was evaporated under reduced pressure. Thus obtained residue was purified with silica gel column chromatography (hexane:ethyl acetate=8:1 to 6:1) to obtain the title compound (5.05 g, quant.) as a colorless powder.
Quantity
0 (± 1) mol
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2.7 mL
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reactant
Reaction Step Two
Quantity
0.75 g
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4′-hydroxy-2′-methylacetophenone (3.06 g, 20 mmol) in N,N-dimethylformamide (20 mL), potassium carbonate (3.66 g, 26.4 mmol), benzyl bromide (2.7 mL, 22.4 mmol) and n-Bu4NI (0.75 g, 2.03 mmol) were added and stirred at room temperature for 14 hours. The reaction mixture was diluted with saturated aqueous ammonium chloride under ice cooling, followed by addition of water and ethyl acetate to separate the organic layer. The organic layer was washed with 20 wt. % aqueous sodium thiosulfate and saturated aqueous sodium chloride, and then dried over anhydrous magnesium sulfate. After filtering off the desiccant, the solvent was distilled off under reduced pressure and the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=8:1→6:1) to give the titled compound (5.05 g, quant.) as a colorless powder.
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
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20 mL
Type
solvent
Reaction Step One
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0.75 g
Type
catalyst
Reaction Step One
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Synthesis routes and methods IV

Procedure details

To a solution of Hydroxy-2′-methylacetophenone (5.508 g, 0.037 mol) in DMF (10 mL) is added cesium carbonate (23.8 g, 0.073 mol). The reaction is stirred at room temperature for 10 minutes. Benzyl bromide (4.36 mL, 0.037 mol) is added and after 1 hour at room temperature, the reaction is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and water. The layers are separated and the organic phase is washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to give the title compound. ES/MS m/e 241.0 (M+1)
Quantity
5.508 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
23.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
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4.36 mL
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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